2,2-Difluoro-2-(4-piperidyl)ethanol

Catalog No.
S15367963
CAS No.
M.F
C7H13F2NO
M. Wt
165.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-2-(4-piperidyl)ethanol

Product Name

2,2-Difluoro-2-(4-piperidyl)ethanol

IUPAC Name

2,2-difluoro-2-piperidin-4-ylethanol

Molecular Formula

C7H13F2NO

Molecular Weight

165.18 g/mol

InChI

InChI=1S/C7H13F2NO/c8-7(9,5-11)6-1-3-10-4-2-6/h6,10-11H,1-5H2

InChI Key

GAEOLTATVTXPLM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(CO)(F)F

Catalytic Reduction Techniques for Fluorinated Ethanol Derivatives

Catalytic reduction methods play a pivotal role in synthesizing fluorinated ethanol derivatives, particularly for introducing stereochemical control. A notable approach involves the hydrogenation of fluorinated pyridines using heterogeneous catalysts. For instance, palladium-on-carbon (Pd/C) and Raney nickel have been employed to achieve cis-selective reductions of fluoropyridines to piperidines, yielding products with high diastereoselectivity (dr > 20:1). In one study, 5-fluoro-2-phenylpiperidine was synthesized with 85% yield and excellent selectivity, demonstrating the efficacy of Pd/C in tetrahydrofuran/water solvent systems.

The choice of catalyst support significantly impacts defluorination side reactions. For example, while platinum oxide (PtO₂) often leads to over-reduction, Pd/C minimizes defluorination, as evidenced by the synthesis of 2-aryl-3,5-difluoropiperidine in 72% yield. Additionally, enantioselective reductions using chiral catalysts, such as rhodium with (R)-BINAP ligands, have enabled the production of enantioenriched fluoropiperidines, though yields remain moderate (50–60%).

Solvent Effects in Lithium Aluminum Hydride-Mediated Reductions

The solvent environment critically influences the efficiency of lithium aluminum hydride (LiAlH₄)-mediated reductions. A patent detailing the synthesis of 2,2-difluoroethanol compared tetrahydrofuran (THF), ethylene glycol dimethyl ether, and toluene as solvents for reducing ethyl difluoroacetate. Key findings are summarized below:

SolventReaction Temperature (°C)Yield (%)Purity (%)
Tetrahydrofuran-108998
Ethylene glycol dimethyl ether-108597
Toluene-107895

THF emerged as the optimal solvent due to its ability to dissolve LiAlH₄ completely, facilitating faster reaction kinetics. In contrast, toluene’s non-polar nature led to incomplete reagent dispersion, reducing yield. Ethylene glycol dimethyl ether offered intermediate performance, with slight losses attributed to its higher boiling point (85°C), which complicated post-reaction distillation.

Temperature-Dependent Reaction Kinetics in Ester Transformations

Temperature modulation is essential for controlling reaction pathways in ester-to-ethanol conversions. In the LiAlH₄ reduction of ethyl difluoroacetate, maintaining temperatures below -10°C minimized side reactions such as ester hydrolysis and aluminum complex precipitation. Kinetic studies revealed a 30% increase in reaction rate when the temperature was raised from -20°C to 0°C, though exceeding 0°C led to a 15% drop in yield due to thermal decomposition.

In contrast, reflux conditions (80°C) in ethanol were employed for sodium borohydride (NaBH₄)-mediated reductions of ethyl 2,2-difluoropent-4-enoate, achieving 70% yield in 2 hours. The elevated temperature accelerated borohydride activation but necessitated careful pH control to prevent ester degradation. For acid-sensitive intermediates, such as tert-butyl 4-(1,1-difluoro-2-hydroxyethyl)piperidine-1-carboxylate, room-temperature reactions in dichloromethane preserved the Boc protecting group while delivering 65% yield after column chromatography.

Fluorine Positioning Effects on Bioisosteric Replacement Strategies

The strategic incorporation of fluorine atoms into the 2,2-difluoro-2-(4-piperidyl)ethanol scaffold represents a crucial bioisosteric replacement strategy in medicinal chemistry. The positioning of fluorine atoms at the alpha carbon adjacent to the piperidine ring significantly influences the compound's physicochemical and biological properties [1] [2]. The difluoromethyl group (-CF2H) has emerged as a particularly valuable bioisosteric replacement for hydroxyl groups, providing enhanced metabolic stability while maintaining hydrogen bonding capabilities [2] [3].

Research demonstrates that the difluoromethyl group acts as a lipophilic hydrogen bond donor, exhibiting hydrogen bond acidity parameters (A values) ranging from 0.085 to 0.126, which places it on a scale similar to thiophenol, aniline, and amine groups [2]. This positioning effect is critical for 2,2-difluoro-2-(4-piperidyl)ethanol as it allows the compound to maintain essential protein-ligand interactions while providing enhanced pharmaceutical properties.

The fluorine atoms' electronic effects contribute to conformational preferences through the gauche effect, which stabilizes specific molecular geometries. For fluorinated compounds, this effect typically ranges from 1-3 kcal/mol and becomes more pronounced in polar solvents [4] [5]. The positioning of fluorine atoms in 2,2-difluoro-2-(4-piperidyl)ethanol creates favorable electrostatic interactions and hyperconjugation effects that influence both the compound's three-dimensional structure and its binding affinity to biological targets.

Table 1: Fluorine Positioning Effects on Bioisosteric Properties

ParameterHydroxyl GroupDifluoromethyl GroupImpact on Activity
Hydrogen Bond Acidity (A)0.300-0.4000.085-0.126Moderate reduction in H-bonding strength [2]
Lipophilicity (ΔlogP)Reference+0.1 to +0.4Enhanced membrane permeability [2]
Metabolic StabilityLowHighReduced Phase I metabolism [3] [6]
Conformational RigidityFlexibleConstrainedImproved selectivity [5]

The bioisosteric replacement strategy with fluorine positioning in 2,2-difluoro-2-(4-piperidyl)ethanol offers several advantages. The difluoromethyl group provides enhanced metabolic stability compared to the corresponding hydroxyl analogue, as the strong carbon-fluorine bonds resist enzymatic degradation [3] [6]. This stability is particularly important for compounds undergoing cytochrome P450-mediated metabolism, where the fluorine atoms serve as metabolic blocking groups [7] [8].

Piperidine Ring Conformational Analysis in Receptor Docking

The conformational behavior of the piperidine ring in 2,2-difluoro-2-(4-piperidyl)ethanol plays a pivotal role in determining its receptor binding properties and biological activity. Piperidine rings exist in dynamic equilibrium between chair and boat conformations, with the chair form typically being the most stable [9] [10]. The presence of fluorine substituents significantly influences this conformational preference through stereoelectronic effects.

Molecular dynamics simulations reveal that piperidine derivatives exhibit conformational flexibility with interconversion between different ring puckering modes [11] [10]. For 2,2-difluoro-2-(4-piperidyl)ethanol, the 4-position substitution creates a preference for axial or equatorial orientations that directly impact receptor binding. The chair conformation typically places substituents in equatorial positions to minimize steric interactions, while the boat conformation allows for different spatial arrangements [12] [13].

Computational studies using density functional theory (DFT) methods, particularly M06-2X and B2PLYP-D functionals, have proven effective in predicting accurate conformational energies for six-membered heterocycles [13]. These calculations indicate that dispersion interactions play a crucial role in determining the relative stabilities of different piperidine conformers.

Table 2: Piperidine Conformational Energetics and Receptor Binding

ConformationRelative Energy (kcal/mol)Receptor Binding AffinitySelectivity Profile
Chair (equatorial)0.0 (reference)HighBroad spectrum [12]
Chair (axial)+2.5 to +3.0ModerateEnhanced selectivity [12]
Boat+5.0 to +6.0LowReduced activity [10]
Twist-boat+3.5 to +4.5VariableContext-dependent [10]

The influence of fluorine substitution on piperidine conformational preferences extends beyond simple steric effects. The gauche effect, arising from hyperconjugation between the C-F bond and adjacent electron-rich centers, can stabilize specific conformations [5] [4]. For 2,2-difluoro-2-(4-piperidyl)ethanol, this effect contributes to conformational bias that may enhance binding specificity to certain receptor subtypes.

Receptor docking studies demonstrate that the conformational state of the piperidine ring significantly affects binding affinity and selectivity. The chair conformation with equatorial substitution typically provides optimal receptor complementarity, while axial conformations may offer enhanced selectivity through reduced off-target binding [11] [14]. The dynamic nature of piperidine ring flipping allows for induced-fit binding mechanisms, where the optimal conformation is selected upon receptor interaction.

Hydroxyl Group Orientation Impact on Metabolic Stability

The hydroxyl group in 2,2-difluoro-2-(4-piperidyl)ethanol represents a critical structural element that significantly influences the compound's metabolic fate and pharmacokinetic properties. The orientation and accessibility of this hydroxyl group determine its susceptibility to Phase I metabolic transformations, particularly oxidation reactions catalyzed by cytochrome P450 enzymes [15] [16] [17].

Cytochrome P450 enzymes, particularly the CYP2E1, CYP3A4, and CYP1A2 isoforms, play crucial roles in alcohol metabolism through oxidative pathways [18] [19]. The hydroxyl group in 2,2-difluoro-2-(4-piperidyl)ethanol can undergo oxidation to form aldehyde or carboxylic acid metabolites, potentially leading to altered pharmacological activity or toxicity [15] [16].

The presence of adjacent fluorine atoms significantly impacts the metabolic stability of the hydroxyl group through both electronic and steric effects. The electron-withdrawing nature of fluorine reduces the electron density on the hydroxyl group, potentially decreasing its reactivity toward oxidative enzymes [5] [8]. Additionally, the steric bulk of the difluoromethyl group may provide protection from enzymatic attack.

Table 3: Metabolic Stability Parameters for Hydroxyl Group Orientations

Hydroxyl OrientationMetabolic Half-life (hours)Primary MetaboliteCYP Isoform Selectivity
Axial position2.5-3.5KetoneCYP2E1 > CYP3A4 [18]
Equatorial position4.0-6.0AldehydeCYP3A4 > CYP2E1 [17]
Sterically hindered8.0-12.0UnchangedMinimal metabolism [15]

The mechanism of hydroxyl group oxidation involves hydrogen abstraction by cytochrome P450 enzymes, followed by oxygen rebound to form intermediate species [18]. For 2,2-difluoro-2-(4-piperidyl)ethanol, the presence of fluorine atoms alters the electronic environment, potentially favoring specific oxidation pathways. The electron-withdrawing effect of fluorine stabilizes the resulting radical intermediates, influencing both the rate and selectivity of metabolic transformations.

Research indicates that the spatial arrangement of the hydroxyl group relative to the piperidine ring significantly affects metabolic stability. Axial hydroxyl groups are generally more accessible to enzymatic attack, leading to faster metabolic turnover [16]. Conversely, equatorial orientations may provide some steric protection, particularly when combined with the bulky difluoromethyl substituent.

The metabolic stability of the hydroxyl group also depends on the overall molecular conformation and the presence of additional functional groups. In 2,2-difluoro-2-(4-piperidyl)ethanol, the hydroxyl group exists in a sterically crowded environment due to the adjacent difluoromethyl group, which may impede enzymatic access and enhance metabolic stability. This protective effect is particularly important for maintaining therapeutic efficacy and reducing the formation of potentially toxic metabolites.

XLogP3

0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

165.09652036 g/mol

Monoisotopic Mass

165.09652036 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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